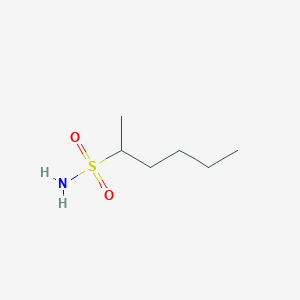

Hexane-2-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYBSBGCKDDXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexane 2 Sulfonamide and Its Derivatives

Classical Approaches to Sulfonamide Formation

The foundational methods for constructing the sulfonamide functional group have been cornerstones of organic synthesis for decades. These approaches are characterized by their reliability and straightforward execution, primarily involving the reaction of amines with activated sulfonic acid derivatives.

Reaction of Amines with Sulfonyl Chlorides

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. ekb.egcbijournal.comwikipedia.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org For the specific synthesis of Hexane-2-sulfonamide, this would involve the reaction of hexan-2-amine with a suitable sulfonylating agent, such as an imaginary "methanesulfonyl chloride" if we were to form N-(hexan-2-yl)methanesulfonamide, or with chlorosulfonic acid followed by amination for the parent this compound.

The general reaction is robust, and various bases can be employed, including pyridine (B92270), triethylamine (B128534) (TEA), or aqueous sodium carbonate. ekb.egijarsct.co.in The choice of base and solvent can influence the reaction rate and yield. For instance, pyridine can act as both a base and a catalyst. cbijournal.com The reaction is generally high-yielding, especially for primary amines like hexan-2-amine. cbijournal.com

Table 1: Representative Reaction Conditions for Sulfonamide Synthesis via Sulfonyl Chlorides

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 92% cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 85% ekb.eg |

| p-Toluidine | Tosyl chloride | Pyridine | - | Quantitative cbijournal.com |

This table presents generalized data from the literature for the synthesis of various sulfonamides to illustrate the reaction's applicability. The synthesis of this compound would follow similar principles.

The Hinsberg test, a classic chemical test, utilizes this reaction to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali. wikipedia.org

Sulfonyl Azide-Mediated Transformations

Sulfonyl azides are versatile intermediates in organic synthesis and can be prepared from the corresponding primary sulfonamides. acs.orgnih.gov A direct synthesis involves the reaction of a primary sulfonamide with triflyl azide (B81097) (TfN₃) or other azide sources, serving as a diazo transfer reagent. acs.orgresearchgate.net This process is typically mild and high-yielding. nih.gov

Once formed, a sulfonyl azide derived from a compound like this compound could participate in various transformations, such as cycloadditions or reactions with nucleophiles, to generate more complex derivatives. For example, sulfonyl azides can react with alkynes in the presence of a copper catalyst to form N,N′-disulfonylamidines. researchgate.net While not a direct synthesis of this compound itself, this pathway highlights how the primary sulfonamide can be a precursor to other functionalized molecules. thieme-connect.com

Advanced Synthetic Strategies

Recent advancements in synthetic methodology have introduced novel and more sophisticated approaches to sulfonamide synthesis. These strategies often provide advantages in terms of substrate scope, functional group compatibility, and reaction conditions.

Formal SO₂ Insertion into Carbon-Nitrogen Bonds

A conceptually novel and powerful strategy for the synthesis of primary sulfonamides involves the formal insertion of sulfur dioxide (SO₂) into a carbon-nitrogen (C-N) bond of a primary amine. chemrxiv.orgbioengineer.org This method circumvents the need for pre-functionalized starting materials like sulfonyl chlorides. researchgate.net

The transformation is achieved using a specialized anomeric amide reagent that facilitates the cleavage of the C-N bond and delivers a nitrogen atom to the final sulfonamide product after the incorporation of SO₂. chemrxiv.orgnih.gov This process is tolerant of a wide array of functional groups and can be automated, making it suitable for creating libraries of sulfonamides for applications like drug discovery. researchgate.netchemrxiv.org

Mechanistic studies suggest that the reaction proceeds through an isodiazene radical chain mechanism, which generates a sulfinate intermediate. This intermediate then reacts with the anomeric amide to form the crucial S-N bond. chemrxiv.orgnih.gov This innovative approach effectively transforms readily available primary amines, such as hexan-2-amine, directly into the corresponding primary sulfonamides. bioengineer.org

Photocatalytic Functionalization Techniques

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of sulfonamides under mild conditions. domainex.co.uk These methods often proceed via radical intermediates. One such strategy involves the generation of alkyl radicals from carboxylic acids through photolytic decarboxylation, which then react with sulfinylamine reagents to produce sulfinamides. organic-chemistry.orgacs.org These intermediates can be subsequently converted to sulfonamides. acs.org

Another photocatalytic approach allows for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are key precursors to sulfonamides. domainex.co.uk For a molecule like this compound, a related precursor such as 2-bromohexane (B146007) could potentially be converted to a sulfinate and then to the target sulfonamide using these photoredox methods. These techniques are valued for their ability to use readily available starting materials and for their compatibility with complex molecules, including late-stage functionalization of existing drugs. domainex.co.ukacs.org

Table 2: Examples of Photocatalytic Sulfonamide Synthesis

| Starting Material | Catalyst System | Key Reagent | Product Type |

|---|---|---|---|

| Carboxylic Acids | Acridine photocatalyst / 400 nm light | N-alkoxy sulfinylamine | Sulfonamides / Sulfonimidamides acs.org |

| (Hetero)aryl Carboxylic Acids | Copper catalyst / Light | SO₂, Amine | (Hetero)aryl Sulfonamides acs.org |

This table summarizes general findings in the field of photocatalytic sulfonamide synthesis.

Enantioselective Synthesis and Chiral Induction

This compound possesses a chiral center at the second carbon atom of the hexyl chain. Therefore, methods for enantioselective synthesis are crucial for obtaining specific stereoisomers (R-Hexane-2-sulfonamide or S-Hexane-2-sulfonamide).

Significant progress has been made in the catalytic asymmetric synthesis of chiral sulfonamides. One notable approach is the chiral palladium-catalyzed N-allylation of secondary sulfonamides, which can produce N-C axially chiral sulfonamides with high enantioselectivity (up to 95% ee). acs.org While this specific example creates axial chirality, the principles of using chiral catalysts to control stereochemistry are broadly applicable.

For the synthesis of enantiomerically enriched this compound, a strategy could involve the use of a chiral catalyst in the coupling reaction or the resolution of a racemic mixture. For instance, a chiral palladium-catalyzed hydroamination of an allene (B1206475) has been developed to construct axially chiral sulfonamides. acs.org Another method involves the kinetic resolution of a racemic amine or a racemic sulfonyl chloride. Furthermore, chiral induction can be achieved when a chiral amine is reacted with a sulfonyl chloride, potentially leading to diastereomeric products that can be separated. ucl.ac.uk The development of catalytic, enantioselective methods that directly install the sulfonamide group onto a prochiral center remains an active area of research. rsc.orgnih.govmdpi.com

Solid-Phase and Microwave-Assisted Synthesis

Modern synthetic chemistry has embraced techniques that accelerate reaction times and simplify purification processes. Solid-phase and microwave-assisted syntheses are prominent examples of such advancements, offering significant advantages for the preparation of sulfonamide libraries.

Solid-Phase Synthesis (SPS) provides a powerful platform for the construction of diverse compound libraries by anchoring a substrate to a solid support, or resin. acs.orgnih.gov This approach facilitates multi-step syntheses by allowing for the use of excess reagents and simplifying purification, as byproducts and unreacted reagents are simply washed away. acs.org A general method involves the N-arylation of sulfonamides attached to a solid support, mediated by copper acetate (B1210297) and an arylboronic acid, which proceeds under mild, room-temperature conditions. acs.org Another strategy employs a ring-closing metathesis (RCM) reaction to simultaneously cyclize and cleave the desired sulfonamide product from the resin. soton.ac.uklookchem.com This cyclisation-cleavage approach has been successfully used to prepare novel 7-membered cyclic sulfonamides. soton.ac.uklookchem.com The choice of linker attached to the resin can be critical; flexible linkers have been shown to enable efficient cleavage with low catalyst loading. lookchem.com

| SPS Approach | Key Reagents/Features | Description | Reference |

|---|---|---|---|

| N-Arylation on Solid Support | Arylboronic acids, Copper acetate, Triethylamine | A mild method for the N-arylation of resin-bound sulfonamides, allowing for the creation of N-aryl secondary amines after cleavage. | acs.org |

| Ring-Closing Metathesis (RCM) Cleavage | Grubbs catalyst, Diene-containing substrates | A strategy where the final cyclization step simultaneously releases the cyclic sulfonamide product from the solid support. | soton.ac.uklookchem.com |

| Combinatorial Library Synthesis | Benzamidine-derived sulfonamides | Used to construct a library of related compounds with good yield and high purity for screening purposes. | nih.gov |

| Pseudopeptide Synthesis | On- and off-resin SIA-synthesis from sulfonamides | Advanced methods for creating sulfonimidamide (SIA) based pseudopeptides, demonstrating the versatility of SPS for complex molecules. | researchgate.net |

Microwave-Assisted Synthesis has emerged as a valuable tool for accelerating chemical reactions. organic-chemistry.orgorientjchem.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. organic-chemistry.orgorientjchem.org A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- Current time information in Bangalore, IN.researchgate.netorganic-chemistry.org-triazine (TCT) as an activating agent. organic-chemistry.org This process avoids the need to isolate unstable sulfonyl chloride intermediates and simplifies the work-up procedure. organic-chemistry.org The methodology shows good functional group tolerance and is effective for a wide range of primary and secondary amines. organic-chemistry.orgacs.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 20 hours (step 1), 5 hours (step 2) | 20 minutes (step 1), 10 minutes (step 2) |

| Conditions | Refluxing acetone, then 50 °C | 80 °C (50W), then 50 °C (50W) |

| Yield | Variable, generally lower | High to excellent yields |

Synthesis from Thiol and Disulfide Precursors

Direct conversion of thiols and disulfides into sulfonamides represents an efficient and atom-economical synthetic route. These one-pot methods typically involve the in situ generation of a sulfonyl chloride intermediate, which then reacts with an amine without being isolated.

Several reagent systems have been developed for this oxidative conversion:

1,3-dichloro-5,5-dimethylhydantoin (DCH): This reagent, in the presence of N-benzyl-trimethylammonium chloride and water, facilitates the oxidation of thiols and disulfides to sulfonyl chlorides. researchgate.netresearchgate.net The subsequent addition of an amine to the same reaction vessel yields the corresponding sulfonamide at room temperature with high chemoselectivity. researchgate.net

Hydrogen Peroxide (H₂O₂)-Based Systems: A combination of H₂O₂ and thionyl chloride (SOCl₂) serves as a highly reactive system for the rapid oxidative chlorination of thiols to sulfonyl chlorides, which are then converted to sulfonamides in excellent yields. organic-chemistry.org Similarly, the H₂O₂–Zirconium tetrachloride (ZrCl₄) system is an environmentally safe and efficient alternative for converting both thiols and disulfides into sulfonamides at room temperature. sci-hub.se

Electrochemical Synthesis: An innovative approach involves the direct anodic coupling of thiols and amines. nih.gov In this method, the thiol is first oxidized to the corresponding disulfide at the anode. nih.gov The disulfide then reacts with an aminium radical to form the sulfonamide, offering a direct route from commodity chemicals. nih.gov Disulfides can also be used directly as starting materials in this electrochemical process. nih.gov

| Reagent System | Precursor | Key Features | Reference |

|---|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols, Disulfides | One-pot, room temperature, excellent yields, high chemoselectivity. | researchgate.netresearchgate.net |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, very short reaction times (minutes), cost-effective. | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Mild conditions, environmentally safe, fast reactions. | sci-hub.se |

| Electrochemical Coupling | Thiols, Disulfides | Direct anodic coupling with amines, avoids prefunctionalized reagents. | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its atom economy, efficiency, and ability to rapidly generate molecular complexity.

One such strategy involves a three-component reaction between an aryl sulfonamide, an isocyanide, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.orgacs.org This reaction proceeds smoothly at room temperature to produce structurally complex ketenimine sulfonamides, which can serve as intermediates for generating further compound libraries. acs.orgacs.orgnih.gov

In the pursuit of greener synthetic methods, a novel MCR has been developed using a deep eutectic solvent (DES) as the reaction medium. ua.es This sustainable process combines triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) (Na₂S₂O₅) in a copper-catalyzed reaction to form sulfonamides. ua.esthieme-connect.com This method avoids volatile organic compounds (VOCs), and the bismuth byproducts can be easily removed by precipitation with water. ua.es

| Reaction Type | Components | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Ketenimine Formation | Aryl sulfonamide, Isocyanide, Dimethyl acetylenedicarboxylate (DMAD) | Dichloromethane | Ketenimine sulfonamide conjugates | acs.orgacs.orgnih.gov |

| Sustainable Sulfonamide Synthesis | Triarylbismuthine, Nitro compound, Sodium metabisulfite | Copper (I) Chloride / Deep Eutectic Solvent (DES) | Aryl sulfonamides | ua.esthieme-connect.com |

Targeted Synthesis of Hexane-Chain Sulfonamides

While many synthetic methodologies are demonstrated with aryl sulfonamides, these principles are directly applicable to the synthesis of aliphatic sulfonamides, including those with a hexane (B92381) chain like this compound. The targeted synthesis would rely on selecting the appropriate hexane-based precursor.

For instance, the synthesis of this compound could be achieved by applying the methods described for thiol precursors (Section 2.2.5). Starting with hexane-2-thiol , a one-pot oxidative amination using a reagent system like DCH or H₂O₂/SOCl₂ with ammonia (B1221849) or a primary amine would yield the desired product. researchgate.netorganic-chemistry.org

Similarly, the microwave-assisted synthesis from sulfonic acids (Section 2.2.4) could be employed. organic-chemistry.org The reaction would start with hexane-2-sulfonic acid , which would be activated in situ and reacted with an amine under microwave irradiation to efficiently produce this compound.

The synthesis of related long-chain sulfonamides, such as N-alkyl perfluoroalkanesulfonamides, has been well-documented. researchgate.netnih.gov These syntheses typically involve the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a suitable primary or secondary amine. researchgate.netnih.gov For example, N-methyl-perfluorohexane-1-sulfonamide is synthesized by reacting perfluorohexane (B1679568) sulfonyl fluoride with an excess of methylamine. researchgate.net This fundamental reaction—the coupling of a sulfonyl halide with an amine—is the cornerstone of sulfonamide synthesis and would be the final step in a targeted synthesis of this compound, likely starting from hexane-2-sulfonyl chloride. The purification of such aliphatic sulfonamides often involves standard techniques like column chromatography with eluents such as hexane and ethyl acetate. nih.gov

Reaction Mechanisms and Reactivity of Hexane 2 Sulfonamide Scaffolds

Mechanistic Investigations of Sulfur-Nitrogen Bond Formation and Cleavage

The formation and cleavage of the sulfur-nitrogen (S-N) bond are fundamental processes in the chemistry of sulfonamides, including Hexane-2-sulfonamide.

Sulfur-Nitrogen Bond Formation

The most conventional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgijarsct.co.in For this compound, this would involve reacting hexane-2-sulfonyl chloride with ammonia (B1221849), or more commonly, reacting hexanesulfonyl chloride with 2-aminohexane. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

The proposed mechanism proceeds as follows:

The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

This forms a transient, tetrahedral intermediate.

A proton is removed from the nitrogen, and the chloride ion is expelled, leading to the formation of the S-N bond and regenerating the aromaticity of the base if one like pyridine is used. rsc.org

More contemporary, metal-free methods have been developed, such as the oxidative coupling of thiols and amines. thieme-connect.comrsc.org In one electrochemical approach, a thiol is first anodically oxidized to a disulfide. Concurrently, an amine is oxidized to an aminium radical cation. nih.govacs.org This radical then reacts with the disulfide to form a sulfenamide, which undergoes two subsequent oxidation steps, likely via a sulfinamide intermediate, to yield the final sulfonamide. acs.orgsemanticscholar.org

Sulfur-Nitrogen Bond Cleavage

The S-N bond in secondary sulfonamides is notably stable, but its cleavage is crucial for using the sulfonamide as a protecting group or a synthetic handle. Reductive cleavage is a common strategy. A method developed for secondary sulfonamides uses a combination of a phosphine (B1218219) reagent and a redox shuttle, which accomplishes a two-electron reduction of the N-S bond. semanticscholar.org This process is chemoselective for secondary sulfonamides due to the required acidity of the N-H bond. semanticscholar.org

Another approach involves low-valent titanium reagents, generated in situ from Ti(O-i-Pr)4, Me3SiCl, and Mg powder, which can reductively cleave the N-S bond in a variety of sulfonamides to yield the corresponding amines. organic-chemistry.org While aromatic sulfonamides are cleaved efficiently, aliphatic variants react more slowly. organic-chemistry.org

Electrochemical methods also provide a mild way to achieve S-N bond cleavage. nih.govacs.org For instance, the selective cleavage of sulfonimides to sulfonamides can be achieved electrochemically without affecting the more stable sulfonamide bond, highlighting the precise control offered by this technique. nih.govacs.org Hydrolytic cleavage has also been observed, catalyzed by materials like ceria nanostructures, which can break S-N, C-N, and C-S bonds depending on the substrate's structure. acs.org

Radical Pathways in Sulfonamide Reactivity

Radical intermediates offer unique pathways for sulfonamide functionalization. Recent studies have demonstrated that the N–S bond can be cleaved via photocatalysis to generate a sulfonyl radical. rsc.org This sulfonyl radical can then participate in further reactions. For example, after the radical is generated, it can be reduced to a sulfinate, which can then be alkylated in situ to form sulfones. rsc.org This two-step sequence allows for the transformation of a secondary sulfonamide into a different functional group.

The mechanism for a visible-light-mediated arylation of sulfonamides with boronic acids involves the formation of a sulfonyl radical (C) following the generation of an amide radical (B). rsc.org This approach highlights the potential for using sulfonamides, including secondary ones, as precursors for constructing sulfonyl-containing molecules under catalyst-free conditions. rsc.org

Electrochemical methods also exploit radical pathways. In the oxidative coupling of thiols and amines to form sulfonamides, an aminium radical is a key intermediate. nih.govacs.org The generation of this radical is substantiated by trapping experiments, and it is this species that reacts with an initially formed disulfide to begin the S-N bond construction process that ultimately leads to the sulfonamide. acs.org

Electrophilic and Nucleophilic Reactivity at the Sulfonamide Nitrogen

The nitrogen atom in a secondary sulfonamide like this compound exhibits dual reactivity, influenced by the strongly electron-withdrawing sulfonyl group.

Nucleophilic Reactivity

The presence of the sulfonyl group renders the proton on the nitrogen atom acidic. wikipedia.orgnih.gov This allows for deprotonation by a base to form a sulfonamide anion. This anion is a potent nucleophile and can react with various electrophiles. A classic example is the alkylation of the sulfonamide nitrogen, which is a common method for further functionalization.

| Electrophile | Reagent/Conditions | Product Type | Reference |

| Alkyl Halide | Base (e.g., CaH2), DMF | N-alkylated sulfonamide | nih.gov |

| Acyl Chloride | Base (e.g., Pyridine) | N-acylated sulfonamide | wikipedia.org |

This reactivity forms the basis of the Hinsberg test, a classical method for distinguishing primary, secondary, and tertiary amines. wikipedia.org Secondary sulfonamides, having an acidic N-H proton, can be deprotonated and subsequently alkylated or acylated.

Electrophilic Reactivity

While the nitrogen atom is primarily nucleophilic after deprotonation, the sulfonamide group can participate in reactions where the nitrogen acts as a leaving group. Under certain electrochemical conditions, N-C bond cleavage can occur. Mechanistic studies suggest the intermediacy of an N-sulfonyliminium ion, a highly electrophilic species formed via oxidation. researchgate.net This intermediate can then be trapped by nucleophiles or undergo further reactions, demonstrating a mode of electrophilic reactivity initiated at the nitrogen center. researchgate.net

Cyclization and Rearrangement Processes Involving Hexane-Based Sulfonamides

While specific examples involving simple hexane-based sulfonamides are scarce in the literature, the principles of cyclization and rearrangement can be inferred from related systems.

Intramolecular reactions often require the presence of other functional groups within the molecule. For example, a common strategy involves the intramolecular cyclization of a sulfonamide onto a nearby reactive site. Sultams, which are cyclic sulfonamides, are often prepared by the oxidation of thiols linked to amines or by the intramolecular C-C bond formation of a linear sulfonamide precursor. wikipedia.org

In a theoretical context, a this compound derivative with an appropriately positioned leaving group or unsaturated bond could undergo intramolecular N-alkylation to form a cyclic sulfonamide. For instance, a hypothetical 6-halo-hexane-2-sulfonamide could cyclize via an intramolecular SN2 reaction, with the sulfonamide nitrogen acting as the nucleophile to displace the halide. The feasibility of such a reaction would depend on ring strain and reaction kinetics, favoring the formation of 5- or 6-membered rings.

Rearrangement reactions of sulfonamides are less common but can occur under specific conditions. More frequently observed are rearrangements of related sulfur-nitrogen compounds like sulfenamides. For example, allylic sulfenamides can undergo a rsc.orgresearchgate.net-sigmatropic rearrangement to produce allylic sulfinamides. While not a direct rearrangement of a sulfonamide, this illustrates the dynamic nature of sulfur-nitrogen scaffolds.

Addition Reactions Involving Sulfonamide Moieties (e.g., to Alkynes)

The acidic N-H bond of a secondary sulfonamide like this compound can undergo addition reactions across unsaturated carbon-carbon bonds, a process known as hydroamidation. The addition of sulfonamides to alkynes is a powerful method for synthesizing enamides and other vinyl-sulfonamide derivatives.

These reactions are typically catalyzed by transition metals, such as gold, rhodium, or ruthenium complexes. The general mechanism for a metal-catalyzed hydroamidation often involves:

Coordination of the alkyne to the metal center, activating it towards nucleophilic attack.

Attack of the sulfonamide nitrogen onto the activated alkyne. This can occur in an intermolecular fashion or via an initial N-H activation at the metal center.

Protonolysis of the resulting metal-carbon bond to release the vinyl-sulfonamide product and regenerate the catalyst.

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and is often controlled by the choice of catalyst and reaction conditions. For a terminal alkyne, this reaction could yield either the branched or linear vinyl-sulfonamide isomer. While specific studies on this compound are not prevalent, its reactivity would be analogous to other secondary alkyl sulfonamides in such transformations. The resulting vinyl-sulfonamides are versatile synthetic intermediates, useful in cross-coupling reactions and polymer synthesis.

Spectroscopic Characterization of Hexane 2 Sulfonamide and Analogs

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For hexane-2-sulfonamide, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the sulfonamide nitrogen (-SO₂NH₂) are expected to appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The protons of the hexane (B92381) chain will show characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons. For instance, the methyl protons at the end of the chain (C6) would appear as a triplet, while the methine proton at the C2 position, being adjacent to both a methylene (B1212753) group and the sulfonamide group, would present as a complex multiplet. pressbooks.pub The chemical shifts of protons closer to the electron-withdrawing sulfonamide group are expected to be shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will display a unique signal for each carbon atom in a distinct chemical environment. Due to the molecule's asymmetry, six distinct signals are expected for the hexane chain carbons. The carbon atom directly attached to the sulfonamide group (C2) will be the most deshielded and thus appear at the highest chemical shift (downfield) among the alkyl carbons. The chemical shifts of the other carbons will depend on their distance from the sulfonamide group. For a simple hexane chain, carbon signals typically appear between 10 and 40 ppm. libretexts.orgchemicalbook.com

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous alkylsulfonamides and general NMR principles. nih.govznaturforsch.comcarlroth.com

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H on N | Variable (broad singlet) | - |

| H on C2 | Multiplet | ~55-65 |

| H on C1 | Doublet | ~20-25 |

| H on C3 | Multiplet | ~30-40 |

| H on C4 | Multiplet | ~25-35 |

| H on C5 | Multiplet | ~20-30 |

| H on C6 | Triplet | ~10-15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared and Raman Spectroscopy (Vibrational Analysis of Sulfonamide Linkage)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, these methods are particularly useful for confirming the presence of the sulfonamide linkage (-SO₂-NH-).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonamide group. znaturforsch.com The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong bands in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The N-H stretching vibration of the sulfonamide group is observed in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com The S-N stretching vibration gives rise to an absorption in the 924–906 cm⁻¹ region. znaturforsch.com Additionally, the spectrum will feature bands corresponding to the C-H stretching and bending vibrations of the hexane alkyl chain, typically in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The symmetric stretching vibrations of the sulfonamide group are often strong in the Raman spectrum. Raman spectroscopy can be particularly useful for studying sulfonamides in aqueous solutions, as the Raman scattering of water is weak. psu.edu In some cases, specific bands in the Raman spectrum can be used for quantitative analysis of sulfonamides. psu.edu For instance, studies on other sulfonamides have utilized bands around 635 cm⁻¹ for specific identification. psu.edu

The following table summarizes the characteristic vibrational frequencies for this compound. znaturforsch.comlibretexts.orgpsu.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3390–3229 (strong, broad) | Weak |

| C-H Stretch (alkyl) | 2960–2850 (strong) | Strong |

| Asymmetric SO₂ Stretch | 1344–1317 (strong) | Moderate |

| Symmetric SO₂ Stretch | 1187–1147 (strong) | Strong |

| S-N Stretch | 924–906 (moderate) | Moderate |

Mass Spectrometry (Molecular Ion and Fragmentation Patterns)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.

For this compound (C₆H₁₅NO₂S), the molecular weight is 165.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 166.

A characteristic fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. nih.gov This would lead to a significant fragment ion. The fragmentation of the hexane chain is also expected, leading to a series of peaks corresponding to the loss of alkyl radicals. libretexts.org Common fragments would arise from the cleavage of C-C bonds along the hexane chain.

A plausible fragmentation pattern for this compound is outlined in the table below, based on general principles of mass spectrometry and data from related sulfonamides. nih.govnih.gov

| m/z Value | Possible Fragment | Description |

| 166 | [C₆H₁₅NO₂S + H]⁺ | Protonated molecular ion (in ESI) |

| 165 | [C₆H₁₅NO₂S]⁺ | Molecular ion (in EI) |

| 101 | [C₆H₁₅N]⁺ | Loss of SO₂ |

| 88 | [C₅H₁₂N]⁺ | Cleavage of C1-C2 bond and loss of C₄H₉ |

| 71 | [C₅H₁₁]⁺ | Loss of SO₂NH₂ and H |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Advanced Spectroscopic Probes for Structural Elucidation (e.g., Fluorescence Spectroscopy)

While standard spectroscopic techniques provide a wealth of structural information, advanced methods can offer more specialized insights. Fluorescence spectroscopy, for instance, is a highly sensitive technique that can be used to study molecules that fluoresce. unipi.it

Simple alkylsulfonamides like this compound are not naturally fluorescent as they lack the necessary fluorophores (i.e., extensive conjugated π-systems). researchgate.net However, fluorescence spectroscopy becomes a powerful tool when the sulfonamide moiety is incorporated into a larger molecule that contains a fluorescent group. researchgate.net Many sulfonamide-based fluorescent probes have been developed for various applications, including the detection of metal ions and biological imaging. In these cases, the sulfonamide group often plays a role in modulating the fluorescence properties of the molecule upon binding to a target analyte.

Therefore, while direct fluorescence spectroscopy of this compound is not informative, its derivatives can be designed to be fluorescent, allowing for highly sensitive detection and study of their interactions. Other advanced techniques, such as two-dimensional NMR experiments (e.g., COSY, HSQC), can be used to further confirm the connectivity of atoms in more complex sulfonamide analogs. rsc.org

Computational Chemistry and Molecular Modeling of Hexane 2 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like Hexane-2-sulfonamide, DFT calculations would typically be performed to determine optimized molecular geometry, electronic properties, and energetic information. These calculations could, for instance, use the B3LYP functional with a 6-31G(d,p) basis set to model the compound's structure.

Key parameters obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. Vibrational frequency analysis is also a standard output, used to confirm that the optimized geometry represents a true energy minimum on the potential energy surface.

While DFT studies have been conducted on various sulfonamides, specific data tables detailing the HOMO-LUMO energies, dipole moment, and other electronic descriptors for this compound are not available in the reviewed literature.

Quantum Chemical Studies of Sulfonamide Bond Properties and Strain Energy

Quantum chemical methods are employed to perform a detailed analysis of specific molecular features, such as the properties of the sulfonamide (S-N) bond. These studies can reveal important information about bond length, bond strength, and the electronic nature of the bond. For example, research on other sulfonamides has shown that the hybridization of the nitrogen lone pair is a determining factor for the S-N bond's properties.

Such studies on this compound would calculate key geometric parameters, including the S-N bond length and the bond angles around the sulfur atom (e.g., O=S=O and O=S–N). For other sulfonamides, these values have been calculated and compared to experimental data, showing good agreement. Furthermore, quantum chemical calculations can predict the strain energy within cyclic sulfonamides (sultams), which provides insight into their stability and reactivity. However, specific quantum chemical analyses detailing the sulfonamide bond properties or strain energy for the acyclic this compound have not been published.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional shapes a flexible molecule like this compound can adopt. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape over time. An MD simulation calculates the trajectory of atoms and molecules, providing insights into structural stability, flexibility, and thermodynamic properties under various conditions.

For this compound, MD simulations could be used to identify the most stable conformers and the energy barriers between them. Key analytical outputs from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the Solvent Accessible Surface Area (SASA) to understand interactions with the solvent. While MD simulations are widely used for studying proteins and other complex biomolecules, and methodologies for conformational clustering of simulation data are well-developed, specific studies applying these techniques to this compound are not found in the literature.

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves mapping the energetic landscape that connects reactants to products through a transition state. The transition state is the highest energy point on the minimum energy path and its structure and energy determine the reaction rate. Computational methods, often employing DFT, can be used to locate and characterize transition state geometries.

For a potential reaction involving this compound, such as its synthesis or degradation, transition state modeling would identify the specific geometry of the molecule at the peak of the reaction energy barrier. One common computational technique is the Nudged Elastic Band (NEB) method, which generates a series of intermediate images between the reactant and product to find the minimum energy path. Analysis of the transition state provides crucial mechanistic insights, including which bonds are being formed and broken. Despite the power of these predictive methods, no studies modeling the reaction pathways or transition states for reactions involving this compound are currently available.

Molecular Docking and Binding Affinity Predictions (for interaction with biochemical targets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. The process involves sampling numerous conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity, often expressed in kcal/mol.

If this compound were to be investigated as a potential inhibitor of a biological target, molecular docking would be the first step to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the target's active site. Although molecular docking has been extensively applied to a wide range of sulfonamide derivatives to predict their interactions with targets like carbonic anhydrase or enzymes in the glycolytic pathway, no such studies have been published specifically for this compound.

Structural Analysis and Stereochemistry of Hexane 2 Sulfonamide Systems

X-ray Crystallography of Sulfonamide Derivatives

For instance, single-crystal X-ray diffraction analysis of newly synthesized sulfonamide derivatives has elucidated their specific space groups and unit cell dimensions. researchgate.net Such analyses are crucial for understanding the molecular symmetry and packing. In some cases, the Cambridge Crystallographic Data Centre (CCDC) is used to deposit and reference this structural data, making it accessible for further research. mdpi.com

Detailed crystallographic studies on structurally constrained sulfonamides, such as bridged bicyclic sultams, have shown that geometric restrictions can lead to significant deviations in bond parameters. acs.org For example, altering the hybridization of the nitrogen lone pair from sp³ to a more p-character lone pair can increase the S–N bond length by as much as 0.06 Å. acs.org This demonstrates how the broader molecular framework influences the core sulfonamide group. The structures of complex sulfonamide-containing heterocycles have also been unequivocally confirmed using this method. ibimapublishing.com

Below is a table summarizing crystallographic data for representative sulfonamide derivatives, illustrating the type of information obtained from X-ray analysis.

| Compound | Crystal System | Space Group | Reference |

| 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid | Orthorhombic | Pbcn | researchgate.net |

| Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate | Monoclinic | Cc | researchgate.net |

| Ethyl 4-((2,5-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate | Monoclinic | Cc | researchgate.net |

| A pyrrolidine-substituted salan titanium(IV)-bis-chelate | Monoclinic | C2/c | rsc.org |

| An azepane-substituted salan titanium(IV)-bis-chelate | Monoclinic | C2/c | rsc.org |

Chirality and Enantiomeric Purity in Hexane-2-sulfonamide Scaffolds

The this compound molecule possesses a stereogenic center at the second carbon atom of the hexane (B92381) chain, the point of attachment for the sulfonamide group. This structural feature means the compound is chiral and can exist as a pair of enantiomers, (R)-hexane-2-sulfonamide and (S)-hexane-2-sulfonamide. The differing spatial arrangement of these enantiomers can lead to distinct interactions with other chiral entities, such as biological receptors or enzymes. mdpi.comtheanalyticalscientist.com The enantiomer that elicits the desired biological effect is termed the "eutomer," while the less active or inactive one is the "distomer". mdpi.com

Given the significance of stereochemistry, the determination of enantiomeric purity or enantiomeric excess (e.e.) is a critical aspect of the analysis of chiral sulfonamides. nih.govlibretexts.org Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a common and effective method for separating enantiomers. nih.gov Polysaccharide-based CSPs are particularly successful for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, though not directly. libretexts.org The formation of transient diastereomeric complexes through the use of a Chiral Solvating Agent (CSA) allows for the differentiation of enantiomers in the NMR spectrum. libretexts.org For example, chiral amines have been resolved using (R)-1,1'-bi-2-naphthol as a CSA. libretexts.org

The following table outlines common methods for assessing the enantiomeric purity of chiral scaffolds.

| Method | Principle | Typical Application | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Baseline separation and quantification of enantiomers in a racemic mixture. | nih.gov |

| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster separations. | High-throughput screening and preparative separation of chiral compounds. | theanalyticalscientist.com |

| Nuclear Magnetic Resonance (NMR) with CSAs | A chiral solvating agent (CSA) forms transient diastereomeric complexes that have distinct NMR signals. | Determination of enantiomeric ratio without derivatization or chiral separation. | libretexts.org |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a chiral agent to form stable diastereomers with distinct spectra. | Used when CSAs are ineffective; creates a permanent chemical modification. | libretexts.org |

Intermolecular Interactions and Crystal Engineering in Sulfonamide Solids

The solid-state structure of sulfonamides is governed by a network of intermolecular interactions, which dictates the molecular packing and, consequently, the material's physical properties. researchgate.netnih.gov The design and synthesis of new solid forms by leveraging the knowledge of these interactions is the domain of crystal engineering. wits.ac.za

The primary and most dominant interaction in sulfonamide crystals is the strong hydrogen bond formed between the acidic N-H proton of the sulfonamide group and an acceptor atom, typically a sulfonyl oxygen of a neighboring molecule. researchgate.netnih.gov This N-H···O=S interaction is a robust and frequently observed supramolecular synthon that directs the assembly of molecules into chains, dimers, or more complex networks. wits.ac.zaiucr.org

Beyond classical hydrogen bonds, other interactions play a significant role in stabilizing the crystal lattice. researchgate.netnih.govwits.ac.za These include:

π-π Stacking: In sulfonamides containing aromatic rings, face-to-face stacking of the rings contributes to crystal stability. researchgate.netnih.gov

Weaker Hydrogen Bonds: Interactions such as C-H···O and C-H···π are also commonly observed and can influence the final crystal packing. wits.ac.za

π-hole Interactions: These are noncovalent interactions involving the electropositive region (the π-hole) on a covalently bonded atom. wits.ac.za

The study of these interactions, often aided by computational tools like Molecular Electrostatic Potential (MEP) calculations and analysis of Hirshfeld surfaces, allows for a hierarchical understanding of supramolecular synthons. wits.ac.zaiucr.org This knowledge enables the rational design of cocrystals, where the sulfonamide is combined with other molecules (coformers) to form new crystalline structures with tailored properties. iucr.org The interplay between strong hydrogen bonding and weaker forces like π-stacking can also control the conformation (e.g., syn vs. anti) of flexible molecules in the solid state. rsc.org

| Interaction Type | Description | Role in Sulfonamide Crystals | Reference |

| Strong Hydrogen Bond | N-H···O=S interaction between the sulfonamide NH donor and a sulfonyl oxygen acceptor. | Primary driving force for crystal packing; forms robust synthons. | researchgate.netnih.gov |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Stabilizes packing in aromatic sulfonamides. | researchgate.netnih.gov |

| Weak Hydrogen Bonds | Interactions like C-H···O and C-H···π involving carbon-hydrogen bonds as donors. | Fine-tunes the crystal structure and contributes to stability. | wits.ac.za |

| Sulfonamide-Carboxyl Synthon | A specific hydrogen-bonding pattern formed between a sulfonamide and a carboxylic acid. | A reliable synthon used in the design of sulfonamide cocrystals. | wits.ac.za |

Stereochemical Control in Synthesis and Reactions

Achieving stereochemical control is a central challenge in the synthesis of chiral molecules like this compound. The goal is to selectively produce one enantiomer over the other, a process known as asymmetric synthesis. There are three main strategies to achieve this control. diva-portal.org

Substrate Control: Existing chirality within the starting material directs the stereochemical outcome of a reaction. diva-portal.org

Reagent Control: A chiral reagent or catalyst that is not covalently bonded to the substrate influences the formation of the new stereocenter. diva-portal.org

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective reaction, and is then removed to yield the final chiral product. diva-portal.org

The use of a chiral auxiliary is a powerful and widely used method. A prominent example relevant to sulfonamide chemistry is the use of tert-butanesulfinamide (Ellman's auxiliary). nih.gov This approach is highly effective for the asymmetric synthesis of chiral amines. In a modular protocol, the chiral sulfinamide can be used for both chirality induction and subsequent chirality transfer. nih.gov Remarkably, the absolute configuration of a newly formed stereocenter can be exclusively determined by the chirality of the sulfinyl group, overriding any influence from other stereocenters that may already be present in the molecule. nih.gov This provides a high degree of stereochemical control.

Specific reaction types, such as the [3+2] cycloaddition of vinyl sulfonates with nitrones, can also be performed in a regio- and diastereoselective manner, providing another route to functionalized sulfonamides with controlled stereochemistry. ucl.ac.uk

| Strategy | Mechanism | Example Application | Reference |

| Substrate Control | An existing stereocenter in the substrate molecule sterically or electronically biases the approach of a reagent. | 1,2- or 1,3-asymmetric induction based on existing chiral centers in an aldehyde. | diva-portal.org |

| Reagent Control | A chiral catalyst (e.g., a metal complex with a chiral ligand) creates a chiral environment for the reaction. | Asymmetric hydrogenation or epoxidation using a chiral catalyst. | diva-portal.org |

| Auxiliary Control | A recoverable chiral group is attached to the substrate to direct a stereoselective transformation. | Use of tert-butanesulfinamide to direct the synthesis of α-chiral amines. | diva-portal.orgnih.gov |

Exploration of Hexane 2 Sulfonamide Derivatives and Analogs

Synthesis and Investigation of Substituted Hexane-2-sulfonamides

The synthesis of substituted hexane-2-sulfonamides primarily relies on established methods for sulfonamide bond formation, with modifications allowing for substitutions on either the nitrogen atom or the hexane (B92381) backbone. The most conventional approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net For N-substitution of the hexane-2-sulfonamide core, hexane-2-sulfonyl chloride is reacted with a diverse array of primary or secondary amines in the presence of a base. researchgate.netgoogle.com The nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. researchgate.net

Alternative modern methods provide access to sulfonamides from different starting materials. Thiols can be converted directly into primary, N-mono-substituted, or N,N-di-substituted sulfonamides through various oxidative amination protocols. rsc.org For example, both alkyl and aryl thiols can react with aqueous ammonia (B1221849) or amines in the presence of oxidizing systems like I2/tBuOOH or I2O5 to yield the corresponding sulfonamides. rsc.org A one-pot process using ammonium (B1175870) carbamate (B1207046) as a nitrogen source and a hypervalent iodine reagent can also produce primary sulfonamides from thiols. rsc.org

Investigations into substituted aliphatic sulfonamides have revealed key structure-activity relationships. For instance, in studies of antimicrobial agents, it was observed that the antibacterial activity of some aliphatic sulfonamides decreases as the length of the carbon chain increases. researchgate.net This suggests that modifications to the hexane chain of this compound, such as shortening or introducing unsaturation, could significantly impact biological properties.

Functionalization Strategies for Diversification

Modern synthetic chemistry offers powerful tools for the late-stage functionalization of existing molecules, allowing for the rapid diversification of a core structure like this compound. These strategies are crucial for creating libraries of analogs for biological screening.

One of the most potent strategies is the direct functionalization of unactivated C(sp³)–H bonds. nih.gov This approach allows for the selective conversion of the inert C-H bonds along the hexane backbone into new C-C or C-heteroatom bonds. Photocatalysis, in conjunction with hydrogen atom transfer (HAT), has emerged as a practical method for achieving this. nih.gov For a molecule like this compound, this could enable site-selective introduction of functional groups at positions remote from the sulfonamide moiety. researchgate.net Transition metal catalysis, for example using palladium(II), can also enable C-H functionalization, often guided by a directing group within the molecule to control regioselectivity. nih.govyoutube.com

The sulfonamide group itself can also be activated for further reactions. A metal-free, photocatalytic method allows for the conversion of sulfonamides into sulfonyl radical intermediates. nih.govox.ac.ukacs.org These reactive intermediates can then be combined with various alkene fragments to form new sulfone derivatives, effectively using the sulfonamide as a synthetic handle rather than a terminal functional group. nih.govacs.orgnih.gov This "late-stage" approach is highly valuable for modifying complex molecules and drug fragments containing a sulfonamide moiety. nih.govox.ac.ukacs.org

Structure-Activity Relationship (SAR) Studies in Related Sulfonamide Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule influence its biological activity. openaccesspub.org While specific SAR studies on this compound are not widely documented, principles derived from other sulfonamide systems provide valuable insights.

Key structural elements of a sulfonamide that are commonly varied in SAR studies include:

Substitution on the sulfonamide nitrogen (N1) : Mono-substitution on the N1 nitrogen is often crucial for activity, while di-substitution can lead to inactive compounds. youtube.com The introduction of heterocyclic rings at this position frequently enhances potency. youtube.com

The organic moiety (R-group) attached to the sulfur : In the case of this compound, this is the 2-hexyl group. Its length, branching, and lipophilicity can significantly affect activity. For some bis-sulfonamides, toxicity was minimized when the sulfonamide was aliphatic with hydrophobicity tolerated up to three methylene (B1212753) units. researchgate.net In another study, the antimicrobial activity of aliphatic sulfonamides was found to decrease with an increasing carbon chain length. researchgate.net

Aromatic vs. Aliphatic Scaffolds : Many classic sulfonamides are based on an arylsulfonamide core, often with an amino group at the para-position of the aromatic ring, which is essential for antibacterial activity by mimicking p-aminobenzoic acid (PABA). youtube.com Aliphatic sulfonamides like this compound lack this feature and thus would be expected to have different biological targets.

The following table presents SAR data from a study on carvacrol-derived sulfonamides evaluated as acetylcholinesterase (AChE) inhibitors, demonstrating how N1-substituents impact inhibitory potency. nih.gov

| Compound | N1-Substituent | AChE Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| 1 | Morpholine | 5.64 ± 0.33 |

| 2 | Piperidine | 7.34 ± 0.31 |

| 3 | Hydrazine | 9.24 ± 0.12 |

| 4 | N-methylpiperazine | 6.99 ± 0.28 |

| 5 | 2-Phenol | 8.74 ± 0.02 |

| Galantamine (Reference Drug) | - | 17.10 ± 0.23 |

Data sourced from a study on carvacrol-derived sulfonamides, not this compound derivatives. The data illustrates SAR principles applicable to N-substituted sulfonamides. nih.gov

Design and Synthesis of Bridged Hexane-Sulfonamide Systems (e.g., Sultams)

Bridged sulfonamide systems, known as sultams, are cyclic analogs where the sulfonamide nitrogen is part of a ring. bohrium.comnih.gov Incorporating the aliphatic chain of this compound into a cyclic structure would create a rigid, conformationally constrained analog. This can lead to enhanced binding affinity for biological targets and improved pharmacological properties. The synthesis of sultams can be achieved through various methods, with intramolecular C-H amidation being a particularly direct and efficient strategy. researchgate.net

Iron-catalyzed intramolecular amidation of aliphatic sulfonamides provides a powerful route to synthesize sultams. researchgate.netacs.org This method uses a readily available catalyst to form a C-N bond by activating a C-H bond within the same molecule, leading to cyclization. acs.org For a this compound precursor, this reaction could theoretically be directed to different positions on the hexyl chain to form sultams with varying ring sizes (e.g., 5-, 6-, or 7-membered rings), which would significantly influence the molecule's three-dimensional shape.

Other synthetic strategies for sultams include radical cyclization, Diels-Alder reactions, and ring-closing metathesis. bohrium.comnih.gov The choice of method depends on the desired ring size and substitution pattern. Research has shown that fusing sultam rings with other structures or incorporating heteroatoms can enhance biological activities, such as antibacterial effects. nih.gov

Hybrid Sulfonamide Compounds for Enhanced Functionality

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with improved affinity, better selectivity, dual modes of action, or the ability to overcome drug resistance. mdpi.comnih.gov The sulfonamide moiety is a popular component in the design of such hybrids due to its favorable chemical properties and broad biological activities. nih.govnih.govresearchgate.net

A this compound core could be hybridized with various other biologically active scaffolds, such as coumarin, pyrazole, triazole, or chalcone, to target a wide range of therapeutic areas including cancer, inflammation, and infectious diseases. nih.govresearchgate.net The synthesis of these hybrids often involves multi-step reactions where the sulfonamide is linked to the second pharmacophore via a stable covalent bond.

The table below summarizes selected examples of sulfonamide hybrids and their reported biological activities, illustrating the potential of this strategy.

| Hybrid Class | Second Pharmacophore | Reported Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide-Coumarin | Coumarin | Antimicrobial, Carbonic Anhydrase Inhibition | nih.govresearchgate.net |

| Sulfonamide-Chalcone | Chalcone | Antitumor | researchgate.net |

| Sulfonamide-Triazole | 1,2,3-Triazole | Antiviral, Anticancer | mdpi.comnih.gov |

| Sulfonamide-Pyrazole | Pyrazole | Antitumor, Antimicrobial | nih.gov |

This table provides general examples of sulfonamide hybrid classes; specific activities can vary greatly depending on the full molecular structure.

Investigational Biochemical Activities of Hexane 2 Sulfonamide Analogs Non Clinical Focus

Enzyme Inhibition Profiles

Sulfonamide-based compounds have been extensively studied for their potential to inhibit various enzymes critical to pathological processes. This includes enzymes involved in cancer progression and microbial survival.

Carbonic Anhydrase:

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govmdpi.com These enzymes play a crucial role in regulating pH, CO2 transport, and other physiological processes. nih.gov The inhibitory action of sulfonamides stems from the binding of the sulfonamide moiety (in its anionic form) to the zinc ion within the active site of the enzyme. nih.gov

Several analogs of sulfonamides have been investigated for their inhibitory activity against various human (h) CA isoforms, including hCA I, II, IV, and IX. mdpi.com For instance, a series of benzenesulfamide derivatives demonstrated varied inhibitory profiles against these isoforms. mdpi.com The development of isoform-selective inhibitors is a key area of research to target specific disease-related CAs with minimal off-target effects. mdpi.com Some sulfonamide derivatives have shown potent inhibition of hCA I and hCA II, with some compounds exhibiting Ki values in the sub-micromolar range. researchgate.net

Dihydropteroate (B1496061) Synthetase:

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folic acid synthesis pathway. researchgate.netresearchgate.net Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.govpharmacyfreak.com This inhibition disrupts the synthesis of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect. nih.govpharmacyfreak.com The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, preventing the formation of dihydropteroate. researchgate.netnih.gov

Mutationally altered DHPS in some resistant bacterial strains exhibit a significantly higher Km value for sulfonamides, reducing their inhibitory effectiveness. nih.gov Researchers have designed novel sulfonamide derivatives that act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway, to combat resistance. acs.org

Proteases:

Certain sulfonamide analogs have been investigated as inhibitors of proteases, enzymes that cleave peptide bonds in proteins. For example, some sulfonamide derivatives have been explored as inhibitors of human neutrophil elastase, a serine protease implicated in inflammatory diseases. frontiersin.org Additionally, research has been conducted on sulfonamide-based compounds as potential inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3 serine protease. nih.gov

VEGFR-2:

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a major strategy in anticancer drug development. nih.govnih.gov Several studies have reported on sulfonamide-based compounds as potent inhibitors of VEGFR-2. nih.govmdpi.com Some of these compounds have demonstrated IC50 values in the nanomolar range, comparable to or even exceeding the potency of established VEGFR-2 inhibitors like sorafenib. nih.govmdpi.com The sulfonamide moiety often plays a crucial role in the binding of these inhibitors to the VEGFR-2 active site. mdpi.com

Mechanistic Studies of Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. nih.govpharmacyfreak.com

Folic Acid Pathway Interference:

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. nih.govpharmacyfreak.com The folic acid pathway is therefore an excellent target for selective antibacterial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). researchgate.netnih.govpharmacyfreak.com

By competitively inhibiting DHPS, sulfonamides block the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid. researchgate.netpharmacyfreak.com This, in turn, prevents the synthesis of dihydrofolate (DHF) and subsequently tetrahydrofolate (THF). nih.gov THF is the biologically active form of folic acid, essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids. pharmacyfreak.com The depletion of THF ultimately halts DNA replication and cell division, resulting in a bacteriostatic effect. nih.gov

Some research has explored the development of sulfonamide analogs that not only inhibit DHPS but whose metabolic products, sulfa-dihydropteroate analogs, can also inhibit dihydrofolate reductase (DHFR), the next enzyme in the pathway. nih.gov This dual inhibition strategy could potentially enhance the antimicrobial efficacy and overcome resistance mechanisms. acs.org

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of sulfonamide derivatives. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. ekb.eg

Investigations into the antioxidant activity of sulfonamide derivatives have been carried out using various in vitro assays. ekb.egscholarsresearchlibrary.com For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. scholarsresearchlibrary.com Some synthesized sulfonamide-based compounds have demonstrated significant radical scavenging activity in these assays. scholarsresearchlibrary.com

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features of sulfonamide derivatives that contribute to their antioxidant activity. ekb.eg These studies aim to establish a mathematical relationship between the chemical structure and the biological activity, which can guide the design of new compounds with enhanced antioxidant properties. ekb.eg

Antitumor Mechanism Research

The antitumor activity of hexane-2-sulfonamide analogs and other sulfonamide derivatives is being investigated through various mechanisms, including the regulation of the cell cycle and interaction with specific target proteins.

Cell Cycle Regulation:

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. plos.org Several sulfonamide-based compounds have been shown to induce cell cycle arrest in different cancer cell lines. plos.orgacs.orgmdpi.com

For instance, some sulfonamide analogs have been observed to cause G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. plos.orgacs.org This is often accompanied by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with certain sulfonamide derivatives can lead to a decreased expression of cyclins (like Cyclin D1 and Cyclin E) and cyclin-dependent kinases (CDKs, such as Cdk2, Cdk4, and Cdk6), which are essential for cell cycle progression. plos.org Conversely, an increased expression of CDK inhibitors, such as p21 and p27, has also been reported, which contributes to halting the cell cycle. plos.orgnih.gov In some cases, sulfonamide derivatives have been found to induce G2/M phase arrest. mdpi.com

Target Protein Interaction:

The interaction of sulfonamide analogs with specific protein targets is a key aspect of their antitumor mechanism. As mentioned earlier, VEGFR-2 is a significant target for many sulfonamide-based anticancer agents, inhibiting angiogenesis. nih.govmdpi.com

Beyond VEGFR-2, other protein interactions are also being explored. The stable formation of protein complexes is often mediated by hydrogen bonds, salt bridges, and hydrophobic interactions at specific protein interfaces. explorationpub.com The design of small molecules, including sulfonamide derivatives, that can disrupt these protein-protein interactions (PPIs) is a promising strategy in cancer therapy. frontiersin.orgresearchgate.net For example, sulfonamide analogs have been designed to interact with and inhibit proteins involved in cell survival and proliferation pathways. Molecular docking studies are frequently used to predict and analyze the binding modes of these compounds within the active sites of their target proteins, providing insights for further structural optimization. mdpi.comnih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of Hexane-2-sulfonamide synthesis lies in the development of more sustainable and efficient methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these limitations.

One promising direction is the exploration of catalytic systems. The development of novel catalysts, potentially based on earth-abundant metals, could enable the direct C-H sulfonamidation of hexane (B92381), bypassing the need for pre-functionalized starting materials. This approach would significantly improve atom economy and reduce the number of synthetic steps.

Furthermore, there is a growing interest in environmentally benign reaction media. Future synthetic strategies will likely explore the use of water, ionic liquids, or deep eutectic solvents as alternatives to volatile organic solvents. These green solvents can offer advantages in terms of safety, cost, and environmental impact.

Electrochemical synthesis represents another cutting-edge approach. By using electricity to drive the reaction, it is possible to avoid the use of chemical oxidants, with hydrogen being the only byproduct. The application of electrochemical methods to the synthesis of aliphatic sulfonamides like this compound could offer a highly efficient and clean alternative to conventional methods.

Finally, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. The integration of novel catalytic systems with flow technology could pave the way for the large-scale, sustainable production of this compound and its derivatives.

Exploration of Emerging Catalytic Applications

While sulfonamides are well-known for their biological activity, their potential in catalysis is an area ripe for exploration. The unique electronic and structural features of the sulfonamide group in this compound could be harnessed for various catalytic applications.

One area of interest is the use of this compound as a ligand for transition metal catalysts. The nitrogen and oxygen atoms of the sulfonamide moiety can coordinate with metal centers, influencing their reactivity and selectivity. By modifying the hexane backbone or the sulfonamide group, it may be possible to design ligands for a wide range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the acidic nature of the sulfonamide proton suggests that this compound and its derivatives could function as organocatalysts. Specifically, they could act as Brønsted acid catalysts or as hydrogen bond donors, activating substrates in a variety of organic reactions. The development of chiral versions of this compound could also open the door to enantioselective organocatalysis.

The incorporation of the this compound motif into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs), could lead to the development of novel heterogeneous catalysts. These materials would combine the catalytic activity of the sulfonamide group with the practical advantages of heterogeneous catalysis, such as easy separation and recyclability.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For a relatively unexplored compound like this compound, in silico studies can provide valuable insights and guide experimental work, saving time and resources.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the fundamental properties of this compound, including its geometry, electronic structure, and spectral characteristics. These calculations can help to understand its reactivity and to design derivatives with tailored properties.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound and its interactions with other molecules, such as solvents, receptors, or catalysts. This information is crucial for understanding its behavior in different environments and for predicting its binding affinity to biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. These models can then be used to virtually screen large libraries of compounds and to identify promising candidates for synthesis and testing. The use of computational tools can accelerate the discovery of new applications for this compound in medicinal chemistry and materials science.

Investigation of Materials Science Applications (e.g., polymers, sensors)

The unique combination of a flexible alkyl chain and a polar sulfonamide group makes this compound an interesting building block for materials science. Its incorporation into polymeric structures could lead to materials with novel properties and applications.

For instance, this compound could be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The resulting materials might exhibit enhanced thermal stability, improved mechanical properties, or specific recognition capabilities due to the presence of the sulfonamide group. These polymers could find applications as high-performance plastics, adhesives, or coatings.

Another potential application is in the development of chemical sensors. The sulfonamide group is known to interact with various analytes through hydrogen bonding and other non-covalent interactions. By immobilizing this compound or its derivatives on a solid support, it may be possible to create sensors for the detection of specific ions or molecules. The binding of an analyte would induce a measurable change in the physical properties of the sensor, such as its color, fluorescence, or conductivity.

Furthermore, the self-assembly of this compound derivatives could be explored to create well-defined nanostructures, such as micelles, vesicles, or organogels. These materials could have applications in drug delivery, nanotechnology, and other advanced fields.

Expanding the Scope of Biochemical Target Interactions and Mechanistic Elucidation

While the general mechanism of action for antibacterial sulfonamides is well-established, the specific biological targets of this compound remain unknown. Future research should focus on a broad screening of this compound against various biological targets to uncover its full therapeutic potential.